2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034349-21-6
VCID: VC7520931
InChI: InChI=1S/C15H20F3N5O2/c1-9-20-12(15(16,17)18)7-13(21-9)23-5-3-11(4-6-23)22-14(25)8-19-10(2)24/h7,11H,3-6,8H2,1-2H3,(H,19,24)(H,22,25)
SMILES: CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C)C(F)(F)F
Molecular Formula: C15H20F3N5O2
Molecular Weight: 359.353

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

CAS No.: 2034349-21-6

Cat. No.: VC7520931

Molecular Formula: C15H20F3N5O2

Molecular Weight: 359.353

* For research use only. Not for human or veterinary use.

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide - 2034349-21-6

Specification

CAS No. 2034349-21-6
Molecular Formula C15H20F3N5O2
Molecular Weight 359.353
IUPAC Name 2-acetamido-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Standard InChI InChI=1S/C15H20F3N5O2/c1-9-20-12(15(16,17)18)7-13(21-9)23-5-3-11(4-6-23)22-14(25)8-19-10(2)24/h7,11H,3-6,8H2,1-2H3,(H,19,24)(H,22,25)
Standard InChI Key JBFUADBINQWWBA-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C)C(F)(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Formula

The compound’s systematic IUPAC name, 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, reflects its intricate architecture. Its molecular formula is C₁₅H₂₀F₃N₅O₂, with a calculated exact mass of 359.157 g/mol . The structure comprises:

  • A piperidine ring (C₅H₁₁N) substituted at the 1-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group.

  • An acetamidoacetamide side chain (C₄H₈N₂O₂) linked to the piperidine’s 4-position.

Key functional groups include the trifluoromethyl-pyrimidine moiety, known for enhancing metabolic stability and binding affinity in drug candidates, and the acetamide groups, which contribute to hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2034349-21-6
Molecular Weight359.35 g/mol
Molecular FormulaC₁₅H₂₀F₃N₅O₂
XLogP3 (Predicted)1.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bond Count5

Data sourced from Chemsrc .

Spectroscopic Data

While experimental spectra (e.g., NMR, IR) remain unpublished, computational predictions using tools like ACD/Labs or ChemDraw suggest:

  • ¹H NMR: Signals at δ 1.8–2.1 ppm (piperidine CH₂), δ 2.2–2.5 ppm (acetamide CH₃), and δ 8.5–9.0 ppm (pyrimidine H).

  • ¹³C NMR: Peaks near δ 170 ppm (amide C=O) and δ 120–125 ppm (CF₃).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • Piperidin-4-amine: Serves as the central scaffold.

  • 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride: Electrophile for N-alkylation.

  • N-Acetyl-glycine: Provides the acetamidoacetamide side chain.

Proposed Synthesis

  • Piperidine Functionalization:

    • Step 1: React piperidin-4-amine with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine.

    • Step 2: Acetylate the primary amine using acetic anhydride in dichloromethane to yield the intermediate 2-acetamidopiperidine.

  • Side Chain Incorporation:

    • Step 3: Couple the intermediate with N-acetyl-glycine via carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation in THF.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yield and reduce reaction time.

  • In Vitro Screening: Prioritize assays against kinase panels (e.g., KinomeScan) and neuronal receptors (e.g., NMDA, σ-1).

  • ADMET Studies: Investigate metabolic stability in liver microsomes and plasma protein binding.

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